molecular formula C11H11NO4 B1291169 (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 99843-41-1

(6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No. B1291169
CAS RN: 99843-41-1
M. Wt: 221.21 g/mol
InChI Key: ADHAEFMNBBGTJC-UHFFFAOYSA-N
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Description

“(6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15) . This code provides a detailed description of the compound’s molecular structure. The compound also has a Canonical SMILES representation, which is CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.21 g/mol . It has a computed XLogP3-AA value of 1, indicating its relative lipophilicity . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors . Its topological polar surface area is 66.8 Ų . The compound is solid at room temperature .

Scientific Research Applications

Anticancer Applications

This compound has shown promise in the field of oncology. It has been utilized as a pharmacophore in the synthesis of compounds with antitumor activity . The structural analogs of this compound have been investigated for their potential to inhibit the growth of cancer cell lines, making it a valuable asset in the development of new anticancer drugs.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities . These properties make it a potential candidate for the development of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance.

Antiviral Activity

The benzoxazin derivative has been identified to possess antiviral properties . This opens up avenues for its application in the treatment and management of viral infections, contributing to the field of antiviral drug development.

Antioxidant Effects

Compounds derived from this benzoxazin core have been found to exhibit antioxidant properties . This characteristic is beneficial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Anti-inflammatory Potential

The anti-inflammatory action of this compound’s derivatives has been documented . This suggests its use in the formulation of new anti-inflammatory medications, which could aid in the treatment of chronic inflammatory diseases.

Anticoagulant Activity

There is evidence to suggest that this compound has anticoagulant effects . This property is particularly important in the prevention and treatment of thrombotic disorders, making it a potential lead compound in the design of new anticoagulants.

Cardiovascular Research

In cardiovascular research, the compound has been associated with cardiotonic and antihypertensive effects . This implies its utility in the development of treatments for various heart conditions, including hypertension and heart failure.

Synthetic Chemistry Applications

The compound serves as a building block in synthetic chemistry, particularly in the synthesis of highly functionalized heterocycles . Its versatility in chemical reactions makes it an important reagent in the creation of diverse molecular structures for further pharmacological evaluation.

properties

IUPAC Name

2-(6-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-10(13)14)6-11(15)16-9/h2-4H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHAEFMNBBGTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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